Norethisterone acetate oxime
CAS No.: 20799-24-0
Cat. No.: VC19708819
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20799-24-0 |
|---|---|
| Molecular Formula | C22H29NO3 |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
| Standard InChI | InChI=1S/C22H29NO3/c1-4-22(26-14(2)24)12-10-20-19-7-5-15-13-16(23-25)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20,25H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
| Standard InChI Key | SCTDPGXGNWEFNF-ZCPXKWAGSA-N |
| Isomeric SMILES | CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@H]34)C)C#C |
| Canonical SMILES | CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NO)CCC34)C)C#C |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Norethisterone acetate oxime (chemical formula: , molar mass: 355.48 g/mol) features two critical functional modifications: an oxime group at the C3 position and an acetate ester at the C17β position of the norethisterone backbone . The oxime group introduces geometric isomerism, resulting in Z- and E-isomers, which were separated using normal-phase HPLC and characterized via H NMR spectroscopy . The 19-nortestosterone skeleton confers androgenic and progestogenic properties, while the acetate ester enhances metabolic stability .
Table 1: Key Chemical Identifiers of Norethisterone Acetate Oxime
| Identifier | Value |
|---|---|
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oximo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
| CAS Number | Not formally assigned |
| PubChem CID | Unavailable |
| UNII | Unavailable |
Synthesis and Isomer Separation
The synthesis of norethisterone acetate oxime involves reacting norethisterone acetate with hydroxylamine under controlled conditions, yielding a mixture of Z- and E-oxime isomers . A normal-phase HPLC method utilizing silica gel columns effectively separates these isomers, with elution order determined by H NMR chemical shifts of the 4-H proton . Circular dichroism (CD) and UV spectroscopy further differentiate isomers, revealing distinct molar ellipticity and absorbance profiles between 200–300 nm .
Pharmacokinetic Profile
Metabolic Pathways
In rhesus monkeys, intravenously administered norethisterone-3-oxime acetate (NETO-AC) rapidly deacetylates to norethisterone-3-oxime (NETO), which subsequently metabolizes to norethisterone (NET) . Oral administration results in immediate and extensive first-pass metabolism, with NETO-AC undetectable in systemic circulation; instead, NETO and NET dominate plasma profiles . Comparative pharmacokinetic parameters are summarized below:
Table 2: Pharmacokinetic Parameters of NETO-AC and NETO in Rhesus Monkeys
| Parameter | NETO-AC (Oral) | NETO (Oral) | NET (Oral) |
|---|---|---|---|
| (h) | - | 0.90 ± 0.26 | 1.28 ± 0.31 |
| (h) | - | 8.55 ± 2.21 | 10.01 ± 4.59 |
| Bioavailability | <1% | 45% | 60% |
Half-Life and Clearance
Following intravenous administration, NETO-AC exhibits a rapid distribution phase (: 0.37 ± 0.81 h) and elimination half-life (: 8.55 ± 2.21 h) . NETO demonstrates similar kinetics but with prolonged detection in plasma due to its conversion to NET, which sustains activity for up to 12 hours post-administration .
Pharmacological Activity
Progestogenic Effects
Norethisterone acetate oxime binds progesterone receptors with high affinity, suppressing gonadotropin secretion and inhibiting ovulation . In preclinical models, it demonstrated potent endometrial transformation and anti-estrogenic effects, consistent with its intended use as a postcoital contraceptive .
Androgenic and Anabolic Activity
As a 19-nortestosterone derivative, the compound exhibits residual androgenic activity, though this is attenuated compared to parent compounds like methyltestosterone . Its anabolic effects remain unquantified but are hypothesized to align with structurally related agents such as nandrolone phenylpropionate .
Clinical Development and Discontinuation
Postcoital Contraceptive Trials
Early-phase studies in the 1980s evaluated norethisterone acetate oxime as a single-dose emergency contraceptive. Despite promising preclinical data, development was halted due to variable metabolic conversion rates and inconsistent suppression of luteinizing hormone surges in primate models .
Comparative Analysis with Related Progestins
Table 3: Structural and Functional Comparison of Norethisterone Derivatives
| Compound | Structural Modifications | Key Properties |
|---|---|---|
| Norethisterone | None | Moderate progestogenic activity |
| Norethisterone acetate | C17β-acetate | Enhanced metabolic stability |
| Levonorgestrel | 13β-ethyl, 18-methyl | Higher progestogenic potency |
| Norethisterone oxime | C3-oxime, C17β-acetate | Rapid metabolic conversion |
Analytical Characterization
Spectroscopic Methods
H NMR spectroscopy remains the gold standard for isomer identification, with the 4-H proton resonance differing by 0.2–0.3 ppm between Z- and E-configurations . CD spectroscopy provides complementary data, with Z-isomers exhibiting stronger negative Cotton effects at 245 nm .
Chromatographic Techniques
Reversed-phase HPLC (RP-HPLC) with UV detection at 254 nm resolves norethisterone acetate oxime from metabolites, while normal-phase methods are preferred for isomer separation .
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